BENGHE Foundational & Exploratory

Check Availability & Pricing

Inarigivir: A Technical Guide to a Dinucleotide
Antiviral Drug

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Inarigivir

Cat. No.: B1671813
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Discontinuation of Development: It is important to note that the clinical development of
inarigivir for the treatment of Hepatitis B Virus (HBV) was discontinued by Spring Bank
Pharmaceuticals in January 2020. This decision was made following a patient death in the
Phase IIb CATALYST trial, citing the need to ensure patient safety due to unexpected serious
adverse events.[1]

Executive Summary

Inarigivir (formerly SB 9200) is an investigational dinucleotide antiviral drug designed to
function as an immunomodulator. Its primary mechanism of action involves the activation of the
innate immune system through the agonism of two key intracellular pattern recognition
receptors: Retinoic acid-Inducible Gene | (RIG-I) and Nucleotide-binding Oligomerization
Domain-containing protein 2 (NODZ2). This dual agonism triggers downstream signaling
cascades, leading to the production of interferons and other cytokines, thereby inducing an
antiviral state. Inarigivir has demonstrated antiviral activity against both Hepatitis C Virus
(HCV) and Hepatitis B Virus (HBV) in preclinical and clinical studies. This document provides a
comprehensive technical overview of inarigivir, including its mechanism of action, quantitative
antiviral activity, and the methodologies used in its evaluation.

Mechanism of Action
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Inarigivir is a first-in-class oral modulator of the innate immune system.[2] Its antiviral effects
are primarily mediated through the activation of RIG-I and NOD2.[2][3][4][5][6]

» RIG-I Activation: As a RIG-I agonist, inarigivir mimics viral RNA, a pathogen-associated
molecular pattern (PAMP). This binding initiates a conformational change in RIG-I, leading to
its activation. Activated RIG-I then interacts with the mitochondrial antiviral-signaling protein
(MAVS), triggering a downstream signaling cascade that culminates in the phosphorylation
and nuclear translocation of interferon regulatory factors (IRFs), primarily IRF3 and IRF7.
These transcription factors then drive the expression of type | and type Il interferons (IFN-o/
3 and IFN-A), which are crucial for establishing an antiviral state in the host cell and
neighboring cells.[7]

o NODZ2 Activation: Inarigivir also activates NOD2, another intracellular sensor of microbial
components. While the precise mechanism of NOD2 activation by inarigivir is not fully
elucidated, it is known to contribute to the overall inflammatory and antiviral response.
Activation of NOD2 typically leads to the recruitment of the receptor-interacting
serine/threonine-protein kinase 2 (RIPK2), which in turn activates the nuclear factor-kappa B
(NF-kB) and mitogen-activated protein kinase (MAPK) signaling pathways. This results in the
production of pro-inflammatory cytokines and chemokines that further contribute to the
antiviral immune response.

o Dual Mechanism against HBV: In the context of HBV infection, inarigivir has been described
as having a dual mechanism of action.[8] It not only stimulates the production of interferons
to trigger a broad antiviral immune response but also appears to directly interfere with HBV
replication at the level of RNA packaging (encapsidation) and reverse transcription.[8]

Signaling Pathways

The signaling pathways activated by inarigivir are central to its immunomodulatory and
antiviral effects.

RIG-I Signaling Pathway
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Caption: RIG-I signaling pathway activated by Inarigivir.
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Caption: NOD2 signaling pathway activated by Inarigivir.

Quantitative Data

The antiviral activity of inarigivir has been quantified in both in vitro and in vivo studies.

. Assay

Virus Genotype EC50 (pM) EC90 (pM) Reference
System

HCV la Replicon 2.2 8.0 [2][3][6]

HCV 1b Replicon 1.0 6.0 [2][3][6]
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Clinical Efficacy in Chronic Hepatitis B (ACHIEVE Trial)

The Phase 2 ACHIEVE trial evaluated ascending doses of inarigivir monotherapy for 12
weeks in treatment-naive patients with chronic HBV, followed by 12 weeks of tenofovir
disoproxil fumarate (TDF).[8][9]

Mean
Mean Change Mean Change

in HBV RNA in HBsAg from

Reduction in

Inarigivir Dose  HBV DNA . . Reference
from Baseline Baseline at
(log10 IU/mL)
at Week 12 Week 12
at Week 12
25 mg 0.6116 -0.3856 -0.0956 [9]
Not explicitly Not explicitly Not explicitly
50 mg
stated stated stated
Not explicitly
100 mg -0.5794 -0.1818 [9]
stated
Not explicitl Not explicitl
200 mg 1.5774 PICTY PHCTEY [9]
stated stated
Placebo 0.0352 -0.1474 +0.0026 [9]
Pharmacokinetics

Detailed pharmacokinetic data for inarigivir in humans, such as Cmax, Tmax, and half-life, are
not extensively available in the public domain, likely due to the cessation of its clinical
development.

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to
evaluate the efficacy of inarigivir. The specific parameters for the inarigivir studies are not

publicly available.

HCV Replicon Assay

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b1671813?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4281710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10412806/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10412806/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10412806/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10412806/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10412806/
https://www.benchchem.com/product/b1671813?utm_src=pdf-body
https://www.benchchem.com/product/b1671813?utm_src=pdf-body
https://www.benchchem.com/product/b1671813?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The in vitro anti-HCV activity of inarigivir was assessed using HCV replicon systems.

Objective: To determine the concentration of the drug that inhibits 50% (EC50) and 90%
(EC90) of HCV RNA replication.

General Protocol:

Cell Culture: Huh-7 human hepatoma cells harboring subgenomic HCV replicons of the
desired genotype (e.g., 1a or 1b) are cultured under standard conditions. These replicons
often contain a reporter gene, such as luciferase, for ease of quantification.

Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions
of inarigivir. A vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor)
are included.

Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV
replication and the effect of the compound to manifest.

Quantification of Replication: HCV RNA replication is quantified by measuring the reporter
gene activity (e.g., luminescence for luciferase).

Data Analysis: The reporter signal is normalized to cell viability (often measured in parallel
using an assay like MTT or CellTiter-Glo) to account for any cytotoxic effects of the
compound. The EC50 and EC90 values are then calculated by fitting the dose-response data
to a sigmoidal curve.
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Caption: General workflow for an HCV replicon assay.

HBV DNA Quantification

Quantitative real-time polymerase chain reaction (QPCR) is the standard method for measuring
HBV DNA levels in patient serum.

Objective: To quantify the amount of HBV DNA in clinical samples to assess viral load.
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General Protocol:
o Sample Collection: Whole blood is collected from patients, and serum is separated.
o DNA Extraction: Viral DNA is extracted from the serum samples using a commercial kit.

o (PCR Reaction Setup: A gPCR master mix is prepared containing a DNA polymerase,
dNTPs, and primers and probes specific to a conserved region of the HBV genome. The
extracted DNA is added to the reaction mix.

e Real-Time PCR: The reaction is run on a real-time PCR instrument. The instrument monitors
the fluorescence signal generated during the amplification of the target DNA in real-time.

e Quantification: A standard curve is generated using known concentrations of HBV DNA. The
viral load in the patient samples is determined by comparing their amplification data to the
standard curve.
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Caption: General workflow for HBV DNA quantification by qPCR.

HBsAg ELISA

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the level of Hepatitis B

surface antigen (HBsAQ) in patient serum.
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Objective: To measure the concentration of HBSAg in clinical samples as a marker of viral
protein production.

General Protocol:
» Plate Coating: Microtiter plates are coated with a capture antibody specific for HBsSAg.

o Sample Addition: Patient serum samples and standards with known HBsAg concentrations
are added to the wells.

 Incubation: The plate is incubated to allow HBsAg in the samples to bind to the capture
antibody.

e Washing: The plate is washed to remove unbound components.

o Detection Antibody: A detection antibody, also specific for HBsAg and conjugated to an
enzyme (e.g., horseradish peroxidase - HRP), is added to the wells.

 Incubation and Washing: The plate is incubated again to allow the detection antibody to bind
to the captured HBsAg, followed by another wash step.

o Substrate Addition: A substrate for the enzyme is added, which results in a color change.
o Measurement: The absorbance of the color is measured using a microplate reader.

e Quantification: The concentration of HBsAg in the patient samples is determined by
comparing their absorbance values to the standard curve.

Conclusion

Inarigivir is a dinucleotide antiviral drug that showed promise as a novel immunomodulatory
agent for the treatment of chronic viral infections, particularly HBV and HCV. Its mechanism of
action, centered on the activation of the RIG-I and NOD2 pathways, represents a distinct
approach to antiviral therapy by harnessing the host's innate immune system. While its
development for HBV was halted due to safety concerns, the data gathered from its preclinical
and clinical evaluation provide valuable insights into the potential of innate immune agonists in
antiviral drug development. The information presented in this technical guide summarizes the
key scientific and clinical findings related to inarigivir.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Inarigivir: A Technical Guide to a Dinucleotide Antiviral
Drug]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1671813#a-dinucleotide-antiviral-drug-inarigivir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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